molecular formula C17H13Cl2FN4S B4648642 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea

Cat. No. B4648642
M. Wt: 395.3 g/mol
InChI Key: YKUCMDPOIWLTAA-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, commonly known as CPTH, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

CPTH is a potent inhibitor of histone acetyltransferase (N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea), an enzyme that adds acetyl groups to histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, CPTH can alter gene expression patterns and affect cellular processes such as cell proliferation, differentiation, and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are involved in various cellular processes.
Biochemical and Physiological Effects:
CPTH has been found to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases. CPTH has also been found to modulate the expression of various genes involved in cellular processes such as DNA repair, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

CPTH has several advantages for lab experiments. It is a potent and selective inhibitor of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, making it a valuable tool for studying the role of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea in cellular processes. CPTH has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using CPTH in lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. Additionally, CPTH has a short half-life and requires frequent dosing in animal models.

Future Directions

There are several future directions for research on CPTH. One area of interest is the development of more potent and selective inhibitors of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea, which could have therapeutic applications in various diseases. Another area of interest is the use of CPTH in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of CPTH on cellular processes and to identify potential biomarkers for predicting response to CPTH treatment.

Scientific Research Applications

CPTH has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CPTH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, CPTH has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4S/c18-12-3-1-11(2-4-12)10-24-8-7-16(23-24)22-17(25)21-13-5-6-15(20)14(19)9-13/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCMDPOIWLTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea

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